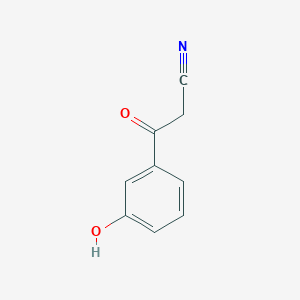

3-(3-Hydroxyphenyl)-3-oxopropanenitrile

Description

Contextualization within the Chemistry of β-Ketonitriles and Nitrile-Containing Building Blocks

β-Ketonitriles are a class of organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. researchgate.net This arrangement confers unique chemical properties, most notably the acidity of the α-methylene protons, which are flanked by two electron-withdrawing groups (the ketone and the nitrile). This acidity allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile that can engage in a variety of carbon-carbon bond-forming reactions.

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocyclic rings. mdpi.com The combination of the ketone and nitrile functionalities in a 1,3-relationship, as seen in 3-(3-Hydroxyphenyl)-3-oxopropanenitrile, provides a powerful platform for the synthesis of a diverse range of molecular targets.

The synthesis of β-ketonitriles can be achieved through several established methods. One of the most common is the Claisen condensation, which involves the reaction of an ester with a nitrile in the presence of a strong base. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would typically involve the condensation of a methyl or ethyl 3-hydroxybenzoate with acetonitrile (B52724).

| Synthetic Method | Reactants | Key Features |

| Claisen Condensation | 3-Hydroxybenzoate ester, Acetonitrile | Base-mediated condensation, versatile for various aryl esters. |

| Acylation of Acetonitrile | 3-Hydroxybenzoyl chloride, Acetonitrile | Utilizes a more reactive acylating agent. |

Strategic Importance of Oxopropanenitrile Scaffolds as Versatile Synthetic Intermediates

The true value of this compound lies in its role as a precursor to a multitude of heterocyclic compounds. The bifunctional nature of the β-ketonitrile moiety allows it to participate in a variety of cyclization reactions, leading to the formation of five- and six-membered rings, which are prevalent in biologically active molecules.

One of the most powerful applications of β-ketonitriles is in the synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction. researchgate.netwikipedia.org This one-pot, multi-component reaction involves the condensation of a ketone (or in this case, the ketone functionality within the β-ketonitrile), a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. The use of this compound in a Gewald-type reaction would be expected to yield highly functionalized thiophenes bearing a 3-hydroxyphenyl substituent.

Furthermore, β-ketonitriles are key starting materials for the synthesis of various nitrogen-containing heterocycles. For instance, reaction with hydrazine (B178648) derivatives leads to the formation of aminopyrazoles, a scaffold found in many pharmaceuticals. beilstein-journals.org Similarly, condensation with amidines or guanidine (B92328) can afford substituted pyrimidines. researchgate.netorganic-chemistry.org The Hantzsch pyridine (B92270) synthesis, a classic method for preparing dihydropyridines and pyridines, can also be adapted to utilize β-ketonitriles. fiveable.mewikipedia.orgorganic-chemistry.org

The presence of the 3-hydroxyphenyl group adds another layer of synthetic utility. The hydroxyl group can be used for further functionalization, such as etherification or esterification, allowing for the attachment of other molecular fragments or the modulation of the molecule's physicochemical properties.

The table below summarizes the potential of this compound as a synthetic intermediate for various heterocyclic systems.

| Heterocyclic System | Reaction Type | Co-reactant(s) |

| 2-Aminothiophenes | Gewald Reaction | Active methylene compound, Sulfur |

| Aminopyrazoles | Cyclocondensation | Hydrazine derivatives |

| Pyrimidines | Cyclocondensation | Amidines, Guanidine |

| Pyridines | Hantzsch Synthesis | Aldehyde, Ammonia (B1221849), β-ketoester |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBPPCYZCCXUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615850 | |

| Record name | 3-(3-Hydroxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-04-2 | |

| Record name | 3-(3-Hydroxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3 3 Hydroxyphenyl 3 Oxopropanenitrile Scaffolds

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of 3-(3-hydroxyphenyl)-3-oxopropanenitrile. masterorganicchemistry.com This process transforms the hybridization of the carbonyl carbon from sp² to sp³, leading to a tetrahedral intermediate. masterorganicchemistry.com Additionally, the presence of the adjacent nitrile group enhances the acidity of the methylene (B1212753) protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile that readily participates in condensation reactions. A condensation reaction involves the joining of two molecules, often with the elimination of a small molecule like water. libretexts.org

Reactions with Activated Methylene Compounds

The active methylene group in this compound can, in principle, react with other compounds that also possess activated methylene groups. However, a more common and synthetically valuable approach involves the reaction of related scaffolds, such as 3-oxo-2-arylhydrazonopropanals, with active methylene nitriles like malononitrile (B47326) and ethyl cyanoacetate (B8463686). mdpi.comnih.gov These reactions, typically catalyzed by ammonium (B1175870) acetate (B1210297) in acetic acid, lead to the formation of highly substituted pyridine (B92270) derivatives. mdpi.comnih.gov

The mechanism generally involves a series of condensation and cyclization steps. For instance, the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate can yield either 2-hydroxy- or 2-amino-substituted arylazonicotinates, depending on the specific reaction conditions. nih.gov This reactivity highlights the utility of β-dicarbonyl and related synthons as precursors to complex heterocyclic systems.

Table 1: Representative Condensation Reactions with Activated Methylene Compounds

| Precursor | Activated Methylene Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl Cyanoacetate | Arylazonicotinate | nih.gov |

| 3-Oxo-2-arylhydrazones | Malononitrile | Pyridazinone | eurjchem.com |

This table presents examples of reactions with compounds structurally related to this compound to illustrate the reactivity patterns of the β-oxoalkanonitrile scaffold.

Reactivity with Nitrogen Nucleophiles: Amines, Hydrazines, and Guanidines

The carbonyl group of this compound is susceptible to attack by a variety of nitrogen nucleophiles. These reactions are fundamental to the construction of numerous nitrogen-containing heterocycles.

Amines : Primary and secondary amines can react with the ketone to form imines (Schiff bases) or enamines, respectively. These reactions are typically reversible and acid-catalyzed.

Hydrazines : The reaction with hydrazine (B178648) and its derivatives is a cornerstone for the synthesis of pyrazoles. nih.gov The initial step is the condensation of the hydrazine with the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the stable aromatic pyrazole (B372694) ring. nih.govnih.gov This pathway is a highly efficient method for creating 3-amino-5-aryl-pyrazoles. nih.gov

Guanidines : Guanidine (B92328), being a strong nitrogen nucleophile, can also react with β-ketonitriles. researchgate.net The reaction typically proceeds via nucleophilic attack of a guanidine nitrogen at the carbonyl carbon, followed by cyclization and dehydration. This can lead to the formation of substituted pyrimidines or other related heterocyclic systems, depending on the reaction conditions and the specific structure of the β-ketonitrile.

Reactions with Sulfur Nucleophiles, including Carbon Disulfide

Sulfur compounds are generally excellent nucleophiles due to the high polarizability of the sulfur atom. libretexts.orgmasterorganicchemistry.com Thiols and their conjugate bases, thiolates, readily participate in nucleophilic addition reactions. chemistrysteps.com

Thiols : Thiols can add to the carbonyl group of this compound to form hemithioacetals and thioacetals, which are sulfur analogs of hemiacetals and acetals.

Carbon Disulfide : In the presence of a base, the active methylene group of this compound can be deprotonated. The resulting carbanion can then act as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). This reaction is a key step in the synthesis of various sulfur-containing heterocycles, such as 1,3-dithiole and thiophene (B33073) derivatives. The initial adduct can undergo further intramolecular or intermolecular reactions to form stable ring systems.

Annulation and Heterocyclic Ring Formation Strategies

The strategic placement of reactive functional groups makes this compound an ideal building block for annulation reactions, which involve the formation of a new ring onto an existing one. These strategies are pivotal for constructing a wide range of medicinally and industrially important heterocyclic compounds.

Synthesis of Pyridine Derivatives from Oxopropanenitrile Precursors

The β-oxopropanenitrile moiety is a versatile precursor for the synthesis of substituted pyridines. ijpsonline.com One of the classical methods for pyridine synthesis is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). baranlab.org Analogous multicomponent reactions can utilize β-oxopropanenitriles as one of the key components.

A common strategy involves the reaction of the β-oxopropanenitrile with another active methylene compound in the presence of an ammonia source, such as ammonium acetate. mdpi.com The reaction sequence typically includes Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps to furnish the pyridine ring. The inherent reactivity of the 3-oxopropanenitrile (B1221605) scaffold allows it to function as a three-carbon synthon in these ring-forming reactions. For example, β-oxoalkanonitriles have been utilized to synthesize novel 3-[2,6-diaryl-4-pyridyl]-3-oxopropanenitriles. nih.gov

Formation of Pyrazole Derivatives

The synthesis of pyrazole derivatives from β-oxopropanenitrile precursors is a highly efficient and well-established process. nih.govmdpi.com The most direct method involves the cyclocondensation reaction with hydrazine or substituted hydrazines. nih.govnih.gov

The reaction mechanism proceeds in two key steps:

Condensation : The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of this compound to form a hydrazone intermediate.

Cyclization : The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This ring-closing step, followed by tautomerization, results in the formation of a stable, aromatic 5-amino-3-(3-hydroxyphenyl)pyrazole.

This reaction is a prime example of how the dual reactivity of the 1,3-dicarbonyl-like system within the oxopropanenitrile scaffold can be harnessed to construct five-membered heterocyclic rings with high regioselectivity. nih.govnih.gov

Table 2: Synthesis of Pyrazole Derivatives from β-Oxoalkanonitrile Precursors

| β-Oxoalkanonitrile | Nitrogen Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(2,6-Diphenyl-4-pyridyl)-3-oxopropanenitrile | Phenylhydrazine | 5-(2,6-Diphenyl-4-pyridyl)-1-phenyl-1H-3-pyrazolylamine | 50% | nih.gov |

This table provides examples of pyrazole synthesis from related starting materials to demonstrate the general reaction pathway.

Construction of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings from β-ketonitriles is a well-established and highly efficient strategy in heterocyclic chemistry. bu.edu.eg The core principle involves the condensation of the 1,3-bifunctional three-carbon fragment of the oxopropanenitrile with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg This reaction typically proceeds under basic conditions, where the active methylene group of this compound is deprotonated, initiating a cascade of condensation and cyclization steps.

For instance, the reaction with thiourea leads to the formation of 2-thioxo-dihydropyrimidine derivatives. The initial step is the condensation between the carbonyl group of the ketonitrile and thiourea, followed by an intramolecular cyclization involving the nitrile group to form the six-membered pyrimidine ring. This approach is fundamental for creating a variety of substituted pyrimidines, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. nih.govgsconlinepress.com

Different synthetic pathways can be employed, often tailored to achieve specific substitution patterns on the pyrimidine core. nih.govajol.info

| Starting Material | Reagent | Conditions | Product Type |

| This compound | Thiourea | Basic (e.g., Sodium Ethoxide) | 4-(3-Hydroxyphenyl)-6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile |

| This compound | Guanidine | Basic | 2,4-Diamino-6-(3-hydroxyphenyl)pyrimidine-5-carbonitrile |

| This compound | Urea | Basic | 4-Amino-6-(3-hydroxyphenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile |

Cyclization to Thiophene Derivatives

The construction of thiophene rings from this compound is most notably achieved through the Gewald reaction. nih.gov This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. In this context, the 3-oxopropanenitrile scaffold provides both the carbonyl and the active methylene nitrile components. However, the classical Gewald reaction starts with a ketone and an α-cyano ester. A modification for β-ketonitriles involves a self-condensation or reaction with another carbonyl compound in the presence of sulfur.

A more direct pathway involves the reaction of this compound with elemental sulfur and a suitable base, such as morpholine (B109124) or triethylamine. The reaction proceeds via the formation of a thiolate intermediate from the active methylene group, which then attacks the nitrile carbon, leading to cyclization and subsequent aromatization to yield a highly substituted 2-aminothiophene derivative. bohrium.com These polysubstituted thiophenes are valuable intermediates in materials science and pharmacology. nih.gov

| Reagents | Base | Conditions | Product Type |

| This compound, Elemental Sulfur | Morpholine or Triethylamine | Reflux in Ethanol (B145695) | 2-Amino-4-(3-hydroxyphenyl)-thiophene-3-carbonitrile derivative |

Access to Fused Heterocyclic Systems (e.g., Pyrazolophthalazinediones, Pyrido[2,3-d]pyrimidines)

The this compound scaffold is instrumental in synthesizing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These structures are formed by annulating a pyridine ring onto a pre-existing pyrimidine ring or vice-versa. nih.gov

A common strategy begins with the synthesis of a 2-amino-3-cyanopyridine (B104079) intermediate. This can be achieved by reacting this compound with various reagents under specific conditions. Once the substituted pyridine is formed, it can be further cyclized to construct the fused pyrimidine ring. For example, treating a 2-amino-3-cyanopyridine with reagents like urea or phenylisothiocyanate can yield the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net This multi-step, one-pot synthesis is an efficient method for generating molecular complexity. scilit.comurl.edu

The synthesis of these fused systems often leverages the reactivity of both the nitrile and an amino group on an intermediate ring, leading to the final bicyclic structure. researchgate.net

| Intermediate | Reagent for Cyclization | Product |

| 2-Amino-6-(3-hydroxyphenyl)nicotinonitrile | Urea | 4-Amino-7-(3-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2(1H)-one |

| 2-Amino-6-(3-hydroxyphenyl)nicotinonitrile | Phenyl isothiocyanate | 7-(3-hydroxyphenyl)-4-imino-3-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine |

Ring Expansion and Ring Closure Phenomena in Oxopropanenitrile Derivatives

Oxopropanenitrile derivatives are susceptible to various ring closure and, under specific conditions, ring expansion reactions. A notable example of ring closure is the oxidative cyclization mediated by reagents like manganese(III) acetate. When 3-oxopropanenitriles react with alkenes in the presence of manganese(III) acetate, it can lead to the formation of 4,5-dihydrofuran-3-carbonitriles. This process involves the generation of a carbon-centered radical from the active methylene group of the oxopropanenitrile, which then adds to the alkene. The subsequent steps involve oxidation and ring closure to form the five-membered dihydrofuran ring.

Ring expansion reactions are less common for this specific scaffold but are a known phenomenon in related heterocyclic systems. wikipedia.org For example, reactions involving diazotization of aminocyclobutanes can lead to ring expansion to cyclopentanol (B49286) derivatives or contraction to cyclopropylmethanol (B32771) derivatives. wikipedia.org While not a direct reaction of the starting nitrile, derivatives of this compound could potentially be elaborated into structures that undergo such rearrangements. For instance, a cyclopropane-containing bicyclic intermediate, formed via a Simmons-Smith-like reaction on an alkene derivative, could be induced to open, thereby expanding an existing ring. wikipedia.org Another example is the copper nitrate-enabled ring expansion of 1,1-dicyanocyclopropanes to form 3-cyano-isoxazoline N-oxides. rsc.org

Diversification via Functional Group Interconversions (e.g., Hydrogenation of Nitriles)

The chemical structure of this compound offers multiple sites for functional group interconversions, allowing for extensive diversification of the molecular scaffold. imperial.ac.ukcompoundchem.com A primary and highly useful transformation is the reduction of the nitrile group.

Catalytic hydrogenation is a widely employed method for converting nitriles into primary amines. bme.hu This reaction is typically carried out using hydrogen gas and a metal catalyst. The choice of catalyst and reaction conditions can influence the selectivity of the reaction, minimizing the formation of secondary and tertiary amine byproducts. bme.hugoogle.com

| Catalyst | Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ (gas), Acidic Additive (e.g., NaH₂PO₄), Biphasic solvent (e.g., DCM/water) | 3-Amino-1-(3-hydroxyphenyl)propan-1-one nih.gov |

| Rhodium on Carbon (Rh/C) | H₂ (gas, 1-50 atm), Solvent (e.g., Hexane) | 3-Amino-1-(3-hydroxyphenyl)propan-1-one google.com |

| Raney Nickel or Cobalt | H₂ (gas, high pressure), NH₃ (to suppress secondary amine formation) | 3-Amino-1-(3-hydroxyphenyl)propan-1-one bme.hu |

The resulting aminoketone is a valuable building block, as the primary amine can undergo a host of subsequent reactions, including acylation, alkylation, and Schiff base formation, further expanding the chemical diversity accessible from the original this compound scaffold.

Mechanistic Investigations of Reactions Involving 3 3 Hydroxyphenyl 3 Oxopropanenitrile and Its Derivatives

Elucidation of Proposed Reaction Mechanisms (e.g., Michael Addition, Decarboxylation, Intramolecular Cyclization)

The structural features of 3-(3-Hydroxyphenyl)-3-oxopropanenitrile, namely the active methylene (B1212753) group flanked by a carbonyl and a nitrile group, make it a versatile precursor in various reaction cascades. Key mechanisms include Michael addition, decarboxylation, and intramolecular cyclization.

Michael Addition: The active methylene proton of this compound and its derivatives can be readily abstracted by a base to form a stabilized carbanion. This nucleophile can then attack α,β-unsaturated carbonyl compounds in a conjugate addition, known as the Michael reaction. For instance, the reaction of 3-oxo-3-phenylpropanenitrile, a closely related analogue, with linear conjugated enynones in the presence of sodium methoxide (B1231860) yields polyfunctional δ-diketones. nih.gov This transformation proceeds via a regioselective Michael addition to the double carbon-carbon bond of the enynone. nih.gov Such reactions are fundamental for carbon-carbon bond formation and building complex molecular backbones. nih.gov

Intramolecular Cyclization: Following an initial reaction, such as a Michael addition, the resulting intermediate can undergo an intramolecular cyclization to form cyclic structures. This is a common strategy for synthesizing carbo- and heterocyclic rings. researchgate.net For example, a cascade reaction can be initiated where a Michael adduct, formed from a primary amine and an unsaturated ester, undergoes an autocatalyzed intramolecular amidation-cyclization to yield a stable 5-membered N-substituted pyrrolidone ring. frontiersin.org Similarly, intermediates derived from this compound can undergo intramolecular condensation, often catalyzed by acids or bases, to form various heterocyclic systems like pyridines, pyrazoles, or isoxazoles. nih.govsemanticscholar.org

Decarboxylation: In reactions where a carboxylic acid group is formed as part of an intermediate, a subsequent decarboxylation step can serve as a driving force for the reaction. A biocatalytic decarboxylative Michael addition has been demonstrated for the synthesis of 1,4-benzoxazinone derivatives. nih.gov This process involves a multi-step, one-pot reaction cascade that includes Michael addition, ester hydrolysis, and decarboxylation, highlighting the efficiency of combining multiple mechanistic steps. nih.gov

| Reaction Type | Key Features | Resulting Products |

| Michael Addition | Nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net | Acyclic or cyclic adducts, precursors for further cyclization. nih.gov |

| Intramolecular Cyclization | Ring formation from a linear intermediate. researchgate.netfrontiersin.org | Heterocyclic compounds (e.g., pyridines, pyrrolidones). frontiersin.orgnih.gov |

| Decarboxylation | Loss of carbon dioxide from an intermediate. nih.gov | Drives reaction equilibrium, leads to stable final products. nih.gov |

Exploration of Vinylogous Anomeric-Based Oxidation Mechanisms

A significant area of investigation involves the use of derivatives of this compound in multi-component reactions that proceed via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. This modern synthetic strategy is employed for the efficient synthesis of highly substituted nitrogen-containing heterocycles, such as picolinates and terpyridines. nih.govrsc.org

The anomeric effect describes the thermodynamic preference for certain conformations in heterocyclic rings, and its vinylogous extension can be harnessed to facilitate oxidation-reduction pathways. nih.govresearchgate.net In the context of synthesizing picolinates, a multi-component reaction involving an aldehyde, malononitrile (B47326), ammonium (B1175870) acetate (B1210297), and a keto-acid is catalyzed by a nanoporous heterogeneous catalyst. nih.gov The final aromatization step of the reaction, which converts a dihydropyridine (B1217469) intermediate into the final pyridine (B92270) product, is proposed to proceed through the CVABO mechanism. rsc.orgresearchgate.net This step involves a hydride transfer facilitated by the synergistic electronic effects of the substituents on the ring, leading to oxidation without the need for an external chemical oxidant. researchgate.net The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is often crucial for the efficiency and green credentials of these reactions. nih.gov

| Catalyst System | Reaction Type | Product Class | Mechanistic Feature |

| UiO-66(Zr)-N(CH2PO3H2)2 | Multi-component reaction | Picolinates | Cooperative vinylogous anomeric-based oxidation nih.gov |

| Fe3O4@O2PO2(CH2)2NH3+CF3CO2− | Multi-component reaction | Terpyridines | Cooperative vinylogous anomeric-based oxidation rsc.org |

| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Condensation reaction | Pyrazolo[3,4-b]pyridines | Cooperative vinylogous anomeric-based oxidation crossref.org |

Insights into Intermediate Formation and Stability in Reaction Pathways

The course of reactions involving this compound is dictated by the formation and relative stability of various transient intermediates.

In base-catalyzed reactions like the Michael addition, the primary intermediate is the enolate/carbanion formed by deprotonation of the α-carbon. The stability of this intermediate is crucial and is enhanced by the electron-withdrawing effects of both the adjacent carbonyl and nitrile groups, which delocalize the negative charge.

The study of these reaction pathways often involves trapping intermediates or using computational methods like Density Functional Theory (DFT) to model the energetics of different proposed mechanisms and transition states. researchgate.net For example, in cycloaddition reactions, the formation of diradical intermediates versus a concerted mechanism can be evaluated to understand regioselectivity and stereoselectivity. researchgate.net Understanding the structure and stability of these intermediates is essential for optimizing reaction conditions, improving yields, and controlling the selectivity of the transformations.

Spectroscopic Characterization and Advanced Structural Elucidation of Novel Derivatives of 3 3 Hydroxyphenyl 3 Oxopropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental spectra for 3-(3-Hydroxyphenyl)-3-oxopropanenitrile are not widely published, the expected chemical shifts can be accurately predicted based on the analysis of its constituent functional groups and data from closely related analogues, such as 3-oxo-3-phenylpropanenitrile nih.gov.

The structure of this compound is characterized by a methylene (B1212753) group (-CH₂) situated between a carbonyl and a nitrile group, and a meta-substituted aromatic ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the phenolic hydroxyl proton. The aromatic protons on the 3-hydroxyphenyl ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton ortho to both the hydroxyl and the carbonyl-containing substituent (at C2) would likely appear as a singlet or a finely split triplet. The protons at C4, C5, and C6 would show doublet and triplet multiplicities with coupling constants typical for ortho and meta relationships. The methylene protons, being adjacent to both the carbonyl and nitrile groups, are chemically equivalent and are expected to appear as a sharp singlet. The phenolic hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key expected signals include the carbonyl carbon (C=O) at a significantly downfield shift, the nitrile carbon (C≡N), the methylene carbon (-CH₂-), and the distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C3') will be shifted downfield compared to other aromatic carbons, while the carbon attached to the keto-propanenitrile substituent (C1') will also be clearly identifiable.

Expected NMR Data for this compound

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Ar-H (Aromatic Protons) | 6.9 - 7.8 | Complex splitting pattern typical of a 1,3-disubstituted ring. |

| -CH₂- (Methylene Protons) | ~4.0 - 4.5 | Singlet, deshielded by adjacent C=O and C≡N groups. | |

| -OH (Phenolic Proton) | 5.0 - 10.0 (variable) | Broad singlet, position is solvent and concentration dependent. | |

| ¹³C NMR | C=O (Carbonyl Carbon) | ~190 | Downfield shift characteristic of a ketone. |

| Ar-C (Aromatic Carbons) | 115 - 160 | Six distinct signals, with C-OH appearing more downfield. | |

| C≡N (Nitrile Carbon) | ~115 | Characteristic shift for a nitrile group. nih.gov | |

| Ar-C-OH (C3') | ~158 | Deshielded by the hydroxyl group. | |

| -CH₂- (Methylene Carbon) | ~40 | Shielded relative to aromatic and carbonyl carbons. |

Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

The most prominent peaks would include a strong, sharp absorption for the nitrile group (C≡N) stretch, a strong absorption for the carbonyl group (C=O) stretch of the ketone, and a broad band for the hydroxyl group (O-H) stretch of the phenol (B47542). The aromatic ring will also produce characteristic C-H and C=C stretching vibrations. Data from related structures, such as 3-oxo-3-phenylpropanenitrile and other hydroxylated aromatic compounds, support these assignments nih.govnist.gov.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 | Medium |

| Nitrile C≡N | Stretching | 2240 - 2260 | Medium, Sharp |

| Ketone C=O | Stretching | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong (multiple bands) |

| Phenolic C-O | Stretching | 1200 - 1260 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₉H₇NO₂), the calculated monoisotopic mass is 161.0477 Da nih.govnist.gov.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would confirm this exact mass, thereby validating the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. Expected fragmentation pathways would involve the loss of small neutral molecules such as CO (28 Da) and HCN (27 Da), as well as characteristic cleavages of the side chain and fragmentation of the aromatic ring, providing further structural confirmation. For instance, cleavage between the carbonyl group and the methylene group could lead to the formation of a 3-hydroxybenzoyl cation (m/z 121).

X-ray Crystallography for Absolute Structure Determination

To date, a published crystal structure for this compound has not been found in the crystallographic databases. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide unequivocal proof of its molecular structure. This analysis would confirm the connectivity of the atoms, the planarity of the aromatic ring, and the spatial arrangement of the oxopropanenitrile substituent relative to the phenyl ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which governs the crystal packing.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound unipd.it. This method is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity clariant.com.

For this compound, with the molecular formula C₉H₇NO₂, the theoretical elemental composition can be calculated based on its molecular weight of 161.16 g/mol . The experimental values obtained from an elemental analyzer for a pure sample should closely match these theoretical percentages.

Theoretical Elemental Composition of C₉H₇NO₂

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 67.10% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.38% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.69% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 19.85% |

| Total | - | - | 161.160 | 100.00% |

Chromatographic Separation and Identification Methodologies for Related Compounds (e.g., HPLC-Q-TOF-MS for structural inference)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and analysis of organic compounds and their derivatives. When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS), HPLC becomes a highly powerful tool for the structural inference of compounds in complex mixtures.

An HPLC method for this compound would typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

The Q-TOF-MS detector provides two critical pieces of information for each separated component:

Retention Time (RT): The time it takes for the compound to elute from the HPLC column, which is a characteristic property under specific chromatographic conditions.

High-Resolution Mass Spectra: The Q-TOF analyzer provides accurate mass measurements for the parent ion, allowing for the determination of its elemental composition. It also allows for MS/MS fragmentation, where the parent ion is fragmented to produce a characteristic pattern of daughter ions.

By analyzing the retention time, accurate mass, and fragmentation pattern, HPLC-Q-TOF-MS can be used to identify this compound in a reaction mixture, assess its purity by detecting and identifying any related impurities or byproducts, and structurally characterize novel derivatives formed from subsequent reactions.

Theoretical and Computational Chemistry Studies of 3 3 Hydroxyphenyl 3 Oxopropanenitrile and Analogous Structures

Quantum Chemical Calculations for Molecular Optimization and Electronic Structure (e.g., DFT, B3LYP/6-311(G))

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of molecular properties. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational efficiency. hakon-art.comeuroasiajournal.org Specifically, the B3LYP hybrid functional combined with a triple-zeta basis set like 6-311G is a popular choice for studying organic molecules. researchgate.netnih.gov

These calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground-state geometry. euroasiajournal.org For a molecule like 3-(3-Hydroxyphenyl)-3-oxopropanenitrile, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Studies on analogous chalcone (B49325) derivatives have successfully used the DFT/B3LYP method to optimize molecular structures, showing good correlation between theoretical and experimental (e.g., X-ray diffraction) data. euroasiajournal.org

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical for understanding the molecule's electronic properties and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. hakon-art.comresearchgate.net For example, DFT calculations on benzothiazole (B30560) derivatives showed that substituent changes on the aromatic ring directly influence the HOMO-LUMO energy gap. mdpi.com

| Parameter | Description | Typical Information Yielded |

| Geometry Optimization | Finds the lowest energy arrangement of atoms. | Bond lengths, bond angles, dihedral angles. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

This table describes the typical outputs of quantum chemical calculations for molecular optimization and electronic structure analysis.

Analysis of Electronic Descriptors and Reactivity Prediction

The energies of the HOMO and LUMO orbitals are used to calculate a range of global reactivity descriptors based on conceptual DFT. hakon-art.comscielo.org.mx These descriptors quantify the reactivity and stability of a molecule and are invaluable for predicting its chemical behavior. researchgate.netdergipark.org.tr

Key electronic descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). A lower ionization potential indicates a better electron donor. hakon-art.com

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," implying higher stability and lower reactivity. hakon-art.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons (ω = μ² / 2η). A higher electrophilicity index suggests a molecule is a good electrophile. dergipark.org.tr

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For instance, computational studies on various organic compounds have used these parameters to rationalize their reaction mechanisms and stability. hakon-art.comresearchgate.net

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Propensity to accept an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; related to reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Global electrophilic nature of the molecule. |

This table outlines key electronic descriptors and their significance in predicting chemical reactivity.

Molecular Modeling and Docking Studies for Understanding Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). openmedicinalchemistryjournal.comnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov

The process involves placing the ligand, such as this compound, into the active site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding energy. medpharmres.com The output of a docking study includes a binding affinity score (often in kcal/mol), with more negative values indicating stronger binding, and a predicted binding pose. jyoungpharm.org

This pose reveals specific intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a major driving force for binding.

Pi-pi stacking: Interactions between aromatic rings.

Van der Waals forces: General non-specific interactions.

For example, a docking study of 6-chloro-3-(3-hydroxyphenyl)-coumarin with the CYP2A13 enzyme identified key substituents that increased binding affinity, demonstrating how specific structural features mediate interactions with the protein's active site. nih.gov Such studies can guide the design of more potent and selective inhibitors or substrates. nih.gov

| Docking Parameter | Description | Significance |

| Binding Affinity/Energy | An estimation of the free energy of binding (e.g., in kcal/mol). | Predicts the strength of the ligand-receptor interaction; more negative values suggest stronger binding. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the receptor's active site. | Reveals how the ligand fits within the binding pocket. |

| Key Interactions | Identification of specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts). | Explains the molecular basis of binding and affinity. |

This table summarizes the primary outputs from molecular docking studies and their importance in understanding molecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. The resulting surface is unique for each molecule in a crystal. nih.gov

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.comnih.gov

| Interaction Type | Representative Percentage Contribution (from analogous structures) | Description |

| H···H | ~35-50% | Contacts between hydrogen atoms; often the most abundant type of contact. nih.govresearchgate.netnih.gov |

| C···H/H···C | ~30-38% | Interactions involving carbon and hydrogen atoms. nih.govnih.gov |

| O···H/H···O | ~5-20% | Often indicative of hydrogen bonding, a key directional force in crystal packing. nih.gov |

This table presents typical intermolecular contact contributions for analogous hydroxyphenyl-containing compounds as determined by Hirshfeld surface analysis.

Advanced Synthetic Applications and Utility of 3 3 Hydroxyphenyl 3 Oxopropanenitrile As a Chemical Synthon

Role in the Construction of Polyfunctionalized Heterocyclic Compounds

The inherent reactivity of 3-(3-Hydroxyphenyl)-3-oxopropanenitrile renders it an excellent precursor for the synthesis of a diverse range of polyfunctionalized heterocyclic compounds. Its ability to react with various dinucleophiles is the cornerstone of its utility in building important cyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

As a versatile β-ketonitrile, it is a key starting material for several established condensation reactions leading to five- and six-membered heterocycles. The general reactivity patterns of β-oxoalkanonitriles are well-documented, showcasing their role in forming substituted pyridines, pyrazoles, isoxazoles, and thiophenes. nih.gov

Synthesis of Pyrazoles and Isoxazoles: The 1,3-dicarbonyl-like nature of this compound allows for classical condensation reactions with hydrazine (B178648) and hydroxylamine (B1172632) derivatives. Reaction with hydrazines is expected to yield 5-amino-3-(3-hydroxyphenyl)pyrazoles. In this transformation, the hydrazine initially condenses with the ketone, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon. Similarly, reaction with hydroxylamine would produce 5-amino-3-(3-hydroxyphenyl)isoxazoles. These reactions are fundamental in heterocyclic chemistry for creating five-membered rings with two heteroatoms. nih.gov A three-component reaction involving 3-oxo-3-arylpropanenitriles, arylsulfonyl hydrazides, and an iodine source has been established for the synthesis of 3-aryl-4-(arylthio)-1H-pyrazol-5-amines, highlighting a modern approach to pyrazole (B372694) synthesis where the β-ketonitrile is a central component. researchgate.net

Synthesis of 2-Aminothiophenes via the Gewald Reaction: The Gewald reaction is a powerful multicomponent method for the one-pot synthesis of highly substituted 2-aminothiophenes. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org this compound is an ideal substrate for this transformation. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization to furnish a 2-amino-4-(3-hydroxyphenyl)thiophene derivative. arkat-usa.orgresearchgate.netresearchgate.net This method is highly valued for its operational simplicity and ability to rapidly generate complex thiophene (B33073) systems. lookchem.com

Synthesis of Pyridone and Coumarin (B35378) Derivatives: The active methylene group in this compound can participate in condensations to form six-membered rings. For instance, reactions with other active methylene compounds can lead to substituted pyridones. Furthermore, the presence of the 3-hydroxyphenyl moiety opens pathways to coumarin synthesis. While classic methods like the Pechmann condensation typically use β-ketoesters, modified conditions or alternative reaction pathways could potentially utilize the reactivity of the β-ketonitrile in conjunction with the phenol (B47542) group for the construction of the coumarin scaffold. organic-chemistry.orgnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Reagent(s) | Key Reaction Type | Resulting Scaffold |

|---|---|---|---|

| Pyrazole | Hydrazine derivatives | Condensation / Cyclization | 5-Amino-3-(3-hydroxyphenyl)pyrazole |

| Isoxazole (B147169) | Hydroxylamine | Condensation / Cyclization | 5-Amino-3-(3-hydroxyphenyl)isoxazole |

| Thiophene | Elemental Sulfur, Active Methylene Compound | Gewald Reaction | Polysubstituted 2-Aminothiophene |

| Pyridone | Malononitrile (B47326), Base | Condensation / Cyclization | Substituted 2-Amino-3-cyano-pyridone |

Contributions to Methodological Advancements in Organic Synthesis

Beyond its role as a simple building block, this compound is a valuable tool for advancing synthetic methodologies, particularly in the realms of multicomponent reactions (MCRs) and domino (cascade) reactions. These strategies are at the forefront of modern organic synthesis, aiming to increase efficiency, atom economy, and molecular complexity in fewer synthetic steps.

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms from the starting materials. researchgate.net The multiple reactive sites within this compound make it an exemplary substrate for MCRs. Its participation allows for the rapid assembly of complex heterocyclic libraries from simple and readily available precursors. For example, in the Gewald synthesis of thiophenes, it acts as one of three components, streamlining a process that would otherwise require multiple, sequential steps. arkat-usa.orglookchem.com The development of novel MCRs utilizing β-oxoalkanonitriles continues to be an active area of research, enabling the synthesis of diverse molecular scaffolds for drug discovery and materials science. researchgate.net

Domino Reactions: this compound is also well-suited for domino reactions, where a single synthetic operation triggers a cascade of subsequent intramolecular transformations to form complex products. The initial step, often an intermolecular reaction like a Michael addition or Knoevenagel condensation, creates an intermediate that is perfectly primed for one or more subsequent cyclizations. For example, the Michael addition of 3-oxo-3-phenylpropanenitrile to conjugated enynones has been shown to produce polyfunctional intermediates that can be cyclized to form complex heterocycles like dihydro-1,2-diazepines. nih.gov This approach, which minimizes purification of intermediates and reduces solvent waste, aligns with the principles of green chemistry and represents a significant methodological advancement in the efficient synthesis of complex molecules.

Future Directions and Emerging Research Avenues for 3 3 Hydroxyphenyl 3 Oxopropanenitrile Chemistry

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of β-oxoalkanonitriles, including 3-(3-hydroxyphenyl)-3-oxopropanenitrile, has traditionally relied on methods such as the acylation of active nitriles using basic catalysts. nih.gov While effective, these approaches often necessitate stoichiometric amounts of base and can lead to challenges in product purification and waste management. The future of its synthesis lies in the development of sophisticated catalytic systems that prioritize efficiency, sustainability, and milder reaction conditions. nih.gov

Emerging research is focused on several key areas of catalysis. Heterogeneous catalysts, such as magnetic nanocatalysts or functionalized biopolymers, offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced solvent usage. mdpi.com These advanced catalysts could streamline the synthesis, aligning with the principles of green chemistry by minimizing waste and energy consumption. Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, represents another promising frontier for the sustainable production of this compound.

Another avenue involves the design of catalysts for multicomponent reactions (MCRs). mdpi.com MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which dramatically improves efficiency and reduces waste compared to traditional multi-step syntheses. mdpi.com Developing catalytic systems that can incorporate this compound or its precursors into MCRs would open up rapid access to diverse libraries of novel compounds.

Comparison of Catalytic Approaches for β-Oxoalkanonitrile Synthesis

| Catalytic System | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Basic Catalysts | Homogeneous bases like sodium ethoxide or sodium hydride used in stoichiometric amounts for acylation reactions. nih.gov | Well-established and effective for certain transformations. | Improving reaction workup and reducing waste streams. |

| Heterogeneous Nanocatalysts | Solid-phase catalysts, such as metal nanoparticles on a support, that facilitate the reaction in a different phase from the reactants. mdpi.com | Easy recovery, reusability, reduced contamination of the product, and potential for use in continuous flow systems. | Designing highly active and stable nanocatalysts with high selectivity. |

| Biopolymer-Based Catalysts | Catalysts derived from natural polymers (e.g., chitosan, cellulose) that are functionalized to be catalytically active. mdpi.com | Biodegradable, derived from renewable resources, and often exhibit high efficiency under mild conditions. | Modifying biopolymers to enhance catalytic activity and substrate scope. |

| Biocatalysts (Enzymes) | Using isolated enzymes or whole-cell systems to catalyze specific steps in the synthesis. | High selectivity (chemo-, regio-, and stereo-selectivity), operation under mild conditions (ambient temperature and pressure), and environmentally benign. | Enzyme discovery and engineering to create robust catalysts for non-natural substrates. |

Exploration of Undiscovered Reactive Pathways and Derivatization Strategies

This compound is a functionally rich molecule, and its full reactive potential is yet to be realized. The presence of the β-ketonitrile moiety makes it an excellent precursor for the synthesis of various heterocyclic compounds. Established reactions with nitrogen nucleophiles, such as hydroxylamine (B1172632) or hydrazines, yield valuable isoxazole (B147169) and pyrazole (B372694) derivatives, respectively. nih.gov Future work should aim to explore reactions with a wider array of nucleophiles and electrophiles to uncover novel transformations.

The activated methylene (B1212753) group situated between the ketone and nitrile groups is a key site for chemical modification. Its acidity allows for a range of C-C bond-forming reactions, opening pathways to more complex molecular skeletons. Investigating its participation in reactions like Knoevenagel condensations or Michael additions could lead to the synthesis of compounds with unique structural features and properties. mdpi.com

Derivatization strategies are also crucial, not only for creating new molecules but also for modifying the properties of the parent compound. The phenolic hydroxyl group can be readily converted into ethers or esters, which can alter solubility, electronic properties, and biological activity. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. Chemical derivatization by introducing specific, easily ionizable groups can also enhance detection sensitivity in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Potential Derivatization Strategies for this compound

| Target Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group/Structure | Purpose/Application |

|---|---|---|---|---|

| Phenolic Hydroxyl (-OH) | Etherification | Alkyl halides, Benzyl chloride | Ether (-OR) | Modify solubility, protect the hydroxyl group, introduce new functionalities. researchgate.net |

| Ketone (C=O) | Condensation | Hydroxylamine, Hydrazines | Isoxazoles, Pyrazoles | Synthesis of heterocyclic compounds. nih.gov |

| Nitrile (-CN) | Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) | Create a new reactive handle for amide bond formation. |

| Nitrile (-CN) | Reduction | Reducing agents (e.g., H₂/Catalyst) | Primary Amine (-CH₂NH₂) | Introduce a basic center, enable further derivatization. |

| Activated Methylene (-CH₂-) | Alkylation/Acylation | Electrophiles (e.g., alkyl halides, acyl chlorides) | Substituted methylene group | Introduce complexity and build molecular scaffolds. |

Integration with Advanced Computational Design Principles for Predictive Synthesis

The intersection of synthetic chemistry and computational science offers powerful tools for accelerating research and development. Computational Design Synthesis (CDS) is an emerging field that uses algorithms and computational models to automate and optimize the design of synthetic routes. researchgate.net Applying these principles to the chemistry of this compound can significantly reduce the reliance on time-consuming trial-and-error experimentation.

One of the key applications is the use of machine learning (ML) and quantum mechanical (QM) methods to predict reaction outcomes. policyrj.com By creating datasets of known reactions, ML models can be trained to predict the efficiency and yield of new synthetic pathways under various conditions (e.g., different catalysts, solvents, or temperatures). policyrj.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep mechanistic insights, helping researchers understand the energetics of reaction pathways, the stability of intermediates, and the role of the catalyst. researchgate.netmdpi.com This predictive power allows for the in silico screening of numerous potential reactions before any are attempted in the lab.

Furthermore, computational tools can be instrumental in designing sustainable synthetic processes. Algorithms can be developed to optimize for green chemistry metrics, such as atom economy and E-factor (environmental factor), alongside traditional metrics like yield. policyrj.com This integrated approach ensures that the designed syntheses are not only efficient but also environmentally responsible. By combining predictive models with automated synthesis platforms, researchers can explore the vast chemical space around this compound more rapidly and systematically than ever before. researchgate.netpolicyrj.com

Applications of Computational Design in the Synthesis of this compound

| Computational Tool/Method | Specific Application | Objective and Outcome |

|---|---|---|

| Machine Learning (ML) Models (e.g., XGBoost, Random Forest) | Predicting reaction yield and efficiency based on structural features, reaction conditions, and catalyst properties. policyrj.com | To identify optimal reaction conditions for maximizing yield and minimizing byproducts without extensive experimental screening. |

| Quantum Mechanics (QM) - DFT | Calculating reaction energy profiles, transition state structures, and electronic properties (e.g., HOMO-LUMO gaps). policyrj.comresearchgate.netmdpi.com | To gain a fundamental understanding of reaction mechanisms, rationalize catalyst activity, and predict the feasibility of novel reactive pathways. |

| Molecular Docking and Simulation | Modeling the interaction between reactants and the active site of a catalyst (especially biocatalysts). | To design or select catalysts with high selectivity and activity for the desired transformation. |

| Retrosynthesis Algorithms | Generating potential synthetic routes from the target molecule back to simple, commercially available starting materials. | To propose novel and efficient synthetic pathways that may not be obvious to a human chemist. |

| Green Chemistry Metric Calculators | Quantifying the environmental impact of a proposed synthesis by calculating metrics like atom economy and E-factor. policyrj.com | To guide the selection of the most sustainable synthetic route among several viable options. |

Q & A

Q. How do substituents on the phenyl ring affect the compound’s bioactivity and reactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂ ) or donating (-OCH₃ ) groups. Compare reaction rates (e.g., nucleophilic attack on the nitrile) and bioactivity (e.g., enzyme inhibition).

- Hammett Plots : Correlate substituent σ values with reaction kinetics to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.